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molecular formula C13H12N4 B8670043 N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE CAS No. 787590-46-9

N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE

Cat. No. B8670043
M. Wt: 224.26 g/mol
InChI Key: ZEKHPSLCEFXFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186832B2

Procedure details

Using Method 1, the title compound was prepared from (3-bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine (Example 1) and phenylboronic acid (from Aldrich) in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:11][CH3:12])[C:5]2=[N:4][CH:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:12][NH:11][C:10]1[C:5]2[N:6]([C:2]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:3][N:4]=2)[CH:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=2N(C=CN1)C(=CN2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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